2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole
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Overview
Description
2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole typically involves the reaction of hydrazine derivatives with thioamides under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of thiosemicarbazide derivatives with α-halocarbonyl compounds in solvents such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed without a base catalyst, although the presence of a base can shorten the reaction time .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Hantzsch thiazole synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its unique structure allows for the exploration of its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which 2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole exerts its effects involves interactions with molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole: This compound has a similar structure but with a fluorenyl group instead of a butan-2-ylidene group.
Indole derivatives: These compounds also contain nitrogen and sulfur atoms and have diverse biological activities.
Uniqueness
2-[2-(butan-2-ylidene)hydrazin-1-yl]-4-phenyl-1,3-thiazole is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a hydrazine moiety with a thiazole ring makes it a versatile compound for various chemical transformations and biological interactions.
Properties
CAS No. |
321966-84-1 |
---|---|
Molecular Formula |
C13H15N3S |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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